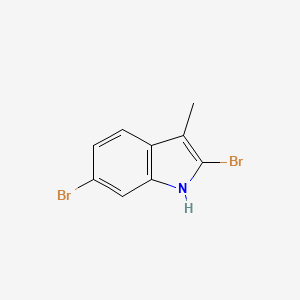

2,6-dibromo-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c1-5-7-3-2-6(10)4-8(7)12-9(5)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOAHFODDANKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 2,6 Dibromo 3 Methyl 1h Indole

Functional Group Transformations Involving Bromine Substituents

The bromine substituents on the 2,6-dibromo-3-methyl-1H-indole core are key to its synthetic utility, enabling transformations through both substitution and reduction pathways.

The bromine atoms on the indole (B1671886) ring, particularly at electron-deficient positions, can be displaced by various nucleophiles. While electrophilic substitution is more common for the indole core itself, the presence of halogens alters its reactivity profile. In haloindoles, particularly those with activating groups, the halogen atoms can undergo nucleophilic substitution. For instance, research on related 3-halo-2-(trifluoromethyl)-1H-indoles has shown that the C3-halogen can be effectively displaced by nucleophiles like 4-methylthiophenol or copper cyanide to yield the corresponding sulfides and nitriles. nih.gov Similarly, the bromine atoms on 3,5-dibromo-1H-indole can be replaced by nucleophiles such as amines or thiols. evitachem.com This type of reaction allows for the direct introduction of a range of functional groups, expanding the chemical space accessible from the dibrominated starting material.

Selective removal of bromine substituents, or hydrodebromination, is a valuable strategy for synthesizing less-halogenated indoles from polybrominated precursors. A mild and efficient system for the regioselective hydrodebromination of polybrominated indoles involves a combination of sodium borohydride (B1222165) (NaBH₄) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in the presence of a palladium catalyst. researchgate.netresearchgate.net This method has proven effective for indoles with both N-donating (e.g., N-methyl) and N-withdrawing substituents. researchgate.net This process allows for the strategic removal of one or more bromine atoms, which can be useful if a specific mono-bromo-indole is desired as a synthetic intermediate for subsequent reactions.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis, and they are particularly well-suited for the derivatization of haloindoles. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds between aryl or vinyl halides and boronic acids or their esters, catalyzed by a palladium complex. preprints.org This reaction is widely used for the derivatization of brominated indoles due to its mild conditions, broad substrate scope, and tolerance of various functional groups. rsc.orgrsc.org Studies on the Suzuki-Miyaura coupling of 2,3-dibromo-1-methyl-1H-indole have shown that the reaction proceeds with good regioselectivity, favoring substitution at the more reactive C2 position over the C3 position. researchgate.net This selectivity allows for the stepwise introduction of different aryl groups. The reaction can be further extended to couple at the C6 position, enabling the synthesis of di- or tri-arylated indoles from tribromo-indole precursors. researchgate.net

| Bromoindole Substrate | Boronic Acid Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dibromo-1-methyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 70°C, 6 h | Good | researchgate.net |

| 3-Iodo-DMICE | 4-Methoxyphenylboronic acid | XPhos Pd G2, K₃PO₄ | Dioxane/H₂O, 75°C | 96% | rsc.org |

| 4,7-Dibromo-DMICE | 4-Methoxyphenylboronic acid (di-coupling) | XPhos Pd G2, K₃PO₄ | Dioxane/H₂O, 75°C | 95% | rsc.org |

| 5-Bromoindole (B119039) derivative | Aryl boronic acid | Pd/SSPhos | Aqueous media, 37°C | General Method | rsc.org |

Note: DMICE is 5,6-dimethoxy-1H-indole-2-carboxylate ethyl ester, a related indole scaffold.

The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, is a primary method for introducing alkynyl moieties onto the indole nucleus. mdpi.comgelest.com The reaction is applicable to bromoindoles, allowing for the synthesis of alkynylated products which are themselves valuable intermediates for further transformations, such as click chemistry or cyclization reactions. researchgate.netmdpi.com The process has been successfully applied to various bromoindoles, including bromotryptophan derivatives, demonstrating its utility in complex molecular settings. researchgate.net

| Halogenated Substrate | Alkyne Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Halides | Terminal Acetylenes | Pd(II)-NHC complex, CuI | Base, Solvent | up to 97% | mdpi.com |

| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF, 80°C | 85% | researchgate.net |

| Acyl Chlorides | Terminal Acetylenes | PdCl₂(PPh₃)₂, CuI | Et₃N, Room Temp, 1 h | Moderate to Excellent | mdpi.com |

| Bromoindoles | Various Alkynes | Pd catalyst, Ligand, CuI | Microwave, 100°C | General Method | researchgate.net |

Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed transformations are applicable to brominated indoles. The Heck reaction, for instance, couples the haloindole with an alkene to form a new C-C bond, providing access to vinyl-substituted indoles. acs.org

Another significant method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction allows for the synthesis of N-arylindoles and other aminated indole derivatives. nih.gov

The success of these catalytic cycles often depends on the choice of phosphine (B1218219) ligand. The use of bulky alkylphosphine ligands, such as PtBu₃, has been shown to be crucial in some intramolecular cross-couplings of polyhalogenated substrates to synthesize brominated indoles. organic-chemistry.org The bulky ligand can prevent catalyst inhibition by facilitating a reversible oxidative addition step, which is key for catalyst turnover and achieving high reactivity and selectivity. organic-chemistry.org

Electrophilic and Nucleophilic Reactions at the Indole Core

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of substituents, such as the bromine atoms and the methyl group in this compound, influences the regioselectivity of these reactions.

The nitrogen atom of the indole ring can act as a nucleophile and is a key site for functionalization. The acidity of the N-H proton allows for deprotonation by a suitable base, generating an indolyl anion that can react with various electrophiles.

Common strategies for N-functionalization involve the use of strong bases like sodium hydride (NaH) followed by treatment with an alkylating or acylating agent. nih.gov For instance, N-alkylation can be achieved using alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, and N-acylation can be performed with acyl chlorides or anhydrides. nih.gov Phase-transfer catalysts can also facilitate N-alkylation reactions.

The choice of base and reaction conditions is crucial. While strong bases like NaH are effective, milder conditions using potassium carbonate (K2CO3) can also be employed for N-alkylation. nih.gov The introduction of a substituent on the indole nitrogen can significantly alter the electronic properties and subsequent reactivity of the indole ring. For example, the installation of an electron-withdrawing group, such as a tosyl group, can decrease the electron density of the pyrrole (B145914) ring, influencing further electrophilic substitution reactions. nih.gov

Table 1: Reagents for N-Functionalization of Indoles

| Functional Group | Reagent Class | Specific Example(s) | Base(s) |

| Alkyl | Alkyl Halide | Methyl iodide, Benzyl bromide | NaH, K2CO3 |

| Aryl | - | - | - |

| Acyl | Acyl Halide | Acetyl chloride | - |

| Sulfonyl | Sulfonyl Halide | Tosyl chloride (TsCl) | NaH |

While the C2 and C6 positions of this compound are substituted, the C4, C5, and C7 positions on the benzene (B151609) portion of the ring remain available for further functionalization. Electrophilic aromatic substitution reactions can be directed to these positions. The directing effects of the existing substituents (bromo, methyl, and the pyrrole ring itself) will determine the regiochemical outcome of these reactions.

For indole itself, electrophilic substitution preferentially occurs at the C3 position. bhu.ac.in When the C3 position is blocked, as in the case of this compound, electrophilic attack can be directed to the C2 position if it were unsubstituted, or to the benzene ring. chim.it The bromine atom at C6 is an ortho-, para-director, while the fused pyrrole ring directs electrophiles to the C4 and C6 positions. The interplay of these directing effects governs the outcome of further substitutions.

For example, nitration of indoles is typically carried out with non-acidic nitrating agents to avoid polymerization. bhu.ac.in Halogenation at the remaining positions could potentially be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), although the existing bromine atoms may deactivate the ring towards further electrophilic halogenation.

Synthesis of Complex Indole Architectures from this compound Precursors

The bromine atoms on the this compound scaffold serve as valuable handles for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of more complex molecular architectures.

Polybrominated biindoles are a class of marine natural products. nih.govnih.govresearchgate.net While direct dimerization of this compound is not explicitly detailed in the provided context, the synthesis of other polybrominated biindoles often involves palladium-catalyzed cross-coupling reactions or oxidative dimerizations of bromoindole precursors. nih.govresearchgate.net For instance, the synthesis of 2,2',6,6'-tetrabromo-3,3'-bi-1H-indole has been achieved through the bromination of 6,6'-dibromo-3,3'-biindole using N-bromosuccinimide (NBS). nih.gov This suggests that a precursor like this compound could potentially undergo similar coupling reactions to form dimeric structures.

The bromine atoms at the C2 and C6 positions are particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups.

One study demonstrated the one-pot synthesis of arylated 1-methyl-1H-indoles via Suzuki-Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H-indole and 2,3,6-tribromo-1-methyl-1H-indole. researchgate.net This highlights the utility of di- and tri-bromoindoles as precursors for multisubstituted derivatives. researchgate.net The reactivity of the different bromine positions can sometimes be controlled by the reaction conditions, allowing for selective functionalization. researchgate.net

Furthermore, a green, one-pot method has been developed for the 2,3,6-trifunctionalization of N-alkyl/aryl indoles, resulting in 2-sulfoximidoyl-3,6-dibromo indoles. nih.govresearchgate.net This process utilizes N-Br sulfoximines as both a brominating and sulfoximinating reagent, showcasing a radical substitution pathway for the simultaneous introduction of multiple functional groups. nih.govresearchgate.net

Table 2: Examples of Multisubstituted Indole Derivatives from Bromoindole Precursors

| Precursor | Reaction Type | Reagents | Product Type |

| 2,3-Dibromo-1-methyl-1H-indole | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Arylated 1-methyl-1H-indoles researchgate.net |

| N-Alkyl/aryl indoles | Radical Substitution | N-Br sulfoximines | 2-Sulfoximidoyl-3,6-dibromo indoles nih.govresearchgate.net |

| 6,6'-Dibromo-3,3'-biindole | Bromination | N-Bromosuccinimide (NBS) | 2,2',6,6'-Tetrabromo-3,3'-bi-1H-indole nih.gov |

Spectroscopic and Structural Characterization of 2,6 Dibromo 3 Methyl 1h Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

A ¹H NMR spectrum of 2,6-dibromo-3-methyl-1H-indole would be expected to provide key information about the number of different types of protons, their chemical environments, and their connectivity. The spectrum would likely show signals corresponding to the N-H proton of the indole (B1671886) ring, the aromatic protons, and the protons of the methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atoms. The coupling patterns (e.g., singlets, doublets, triplets) would reveal the arrangement of adjacent protons.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms, unless symmetry results in equivalence. The chemical shifts of the carbon atoms would be significantly affected by the attached bromine and methyl groups, as well as their position within the indole ring system. Published data indicates the following chemical shifts for the carbon atoms of this compound, though the corresponding proton and 2D NMR data for full assignment are unavailable: δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 ppm.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | |

| C-3 | |

| C-3a | |

| C-4 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-7a | |

| CH₃ | 9.64 |

Assignment of the remaining chemical shifts (134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60 ppm) to the specific carbon atoms of the indole ring would require further 2D NMR analysis.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules and is used to identify the functional groups present.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

An IR spectrum of this compound would be expected to display characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region would be indicative of the carbon-carbon double bond stretching within the indole ring.

C-N Stretch: This vibration would likely appear in the 1350-1250 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibrations would be found in the fingerprint region, typically below 700 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3200 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

| C-Br Stretch | <700 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. For this compound (C₉H₇Br₂N), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic isotopic cluster (M⁺, M⁺+2, M⁺+4) with a specific intensity ratio.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for indole derivatives involve cleavage of the bonds adjacent to the indole ring and fragmentation of the ring itself. The loss of bromine atoms and the methyl group would likely be observed as prominent fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass with very high precision. For this compound (C₉H₈Br₂N), HRMS would provide an exact mass measurement, typically to within a few parts per million (ppm) of the theoretical value.

This analysis would confirm the compound's elemental composition. The theoretical monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern. The expected [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in a distinctive ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

A data table presenting these findings would typically look as follows:

| Ion | Theoretical m/z | Observed m/z | Difference (ppm) |

| [C₉H₈⁷⁹Br₂N+H]⁺ | Data not found | Data not found | Data not found |

| [C₉H₈⁷⁹Br⁸¹BrN+H]⁺ | Data not found | Data not found | Data not found |

| [C₉H₈⁸¹Br₂N+H]⁺ | Data not found | Data not found | Data not found |

No experimental HRMS data for this compound was found in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio. For this compound, GC analysis would yield a specific retention time under defined chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The appearance of a single major peak would indicate a high degree of purity.

The mass spectrometer would provide a fragmentation pattern (mass spectrum) for the compound eluting from the GC column. This pattern, which results from the ionization and subsequent breakdown of the molecule, is a unique fingerprint that can be used to confirm the compound's identity by comparing it to known fragmentation patterns of indole derivatives. Key fragments would likely arise from the loss of a bromine atom, a methyl group, or cleavage of the indole ring structure.

No published GC-MS studies detailing the retention time or mass fragmentation pattern for this compound were identified.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the structure of this compound. However, a crystal structure for this specific compound has not been reported in the Cambridge Structural Database (CSD) or other available literature.

Had a crystal structure been available, it would have allowed for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the bicyclic indole ring system and the orientation of the methyl and bromo substituents. Key parameters of interest would include the C-Br, C-N, C-C, and N-H bond lengths and the internal angles of the five- and six-membered rings. This information is fundamental to understanding the molecule's steric and electronic properties.

A representative data table for selected bond parameters would be structured as follows:

| Bond/Angle | Length (Å) / Degrees (°) |

| Br(2)-C(2) | Data not found |

| Br(6)-C(6) | Data not found |

| N(1)-C(2) | Data not found |

| C(3)-C(methyl) | Data not found |

| C(2)-N(1)-C(7a) | Data not found |

| C(5)-C(6)-C(7) | Data not found |

No crystallographic data for this compound is currently available.

Without a published crystal structure, the intermolecular interactions and crystal packing for this compound cannot be described.

Computational Chemistry Studies on 2,6 Dibromo 3 Methyl 1h Indole

Reaction Mechanism Elucidation through Computational Methods

No computational studies elucidating reaction mechanisms involving 2,6-dibromo-3-methyl-1H-indole could be located.

Should research be published in the future focusing on the computational analysis of this compound, this article can be updated accordingly.

Transition State Analysis for Reaction Pathways

No studies detailing the transition state analysis for reaction pathways involving this compound were found. This type of analysis would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products, providing insight into reaction mechanisms and kinetics.

Energy Profiles of Chemical Transformations

Information regarding the energy profiles of chemical transformations for this compound is not available. Such profiles illustrate the energy changes that occur throughout a reaction, mapping the potential energy of the system against the reaction coordinate and identifying intermediates and activation energies.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There are no published computational studies that predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound and compare them with experimental values. These studies are valuable for validating computational methods and aiding in the structural elucidation of molecules.

Applications of 2,6 Dibromo 3 Methyl 1h Indole in Organic Synthesis and Materials Science

Utility as a Synthetic Building Block

The presence of two bromine atoms on the indole (B1671886) ring of 2,6-dibromo-3-methyl-1H-indole provides reactive sites for various cross-coupling reactions, making it a valuable precursor in multistep synthetic pathways.

Precursor for Complex Natural Product Synthesis

The structural motif of this compound is found within several marine natural products, and its synthetic availability is crucial for the total synthesis and biological investigation of these complex molecules.

Meridianin F: While direct synthesis of Meridianin F from this compound is not explicitly detailed, the synthesis of the related 5,6-dibromoindole derivatives highlights the general strategies employed for constructing such molecules. For instance, the synthesis of Meridianin F has been achieved through a multi-step process starting from methyl indole-3-carboxylate (B1236618), which is first dibrominated to yield methyl 5,6-dibromoindole-3-carboxylate. researchgate.net This intermediate is then converted to the final product through a sequence of reactions including a one-pot, microwave-mediated ester hydrolysis and decarboxylation to give 5,6-dibromoindole, followed by further functionalization. researchgate.net Another approach to Meridianin F involved a concise 5-step synthesis starting from an N-Boc-carbamate, which was converted to a Weinreb amide and then a terminal alkyne. nih.gov The final cyclization to form the 2-aminopyrimidine (B69317) ring of Meridianin F was achieved using conditions developed for related meridianins. nih.gov A one-pot Masuda borylation-Suzuki coupling sequence has also been reported for the synthesis of Meridianin F from 5,6-dibromo-3-iodo-1-tosyl-1H-indole. mdpi.com

Aplysinopsin Derivatives: The synthesis of aplysinopsin derivatives often involves the condensation of an indole-3-carboxaldehyde (B46971) with a hydantoin (B18101) or thiohydantoin moiety. nih.gov For example, 5,6-dibromo-2'-demethylaplysinopsin has been synthesized from 5,6-dibromoindole building blocks. researchgate.net The general synthetic strategies towards aplysinopsins and their analogs are typically based on either coupling two heterocyclic moieties via a methylidene bridge or on the heterocyclization of indoles functionalized at the 3-position. researchgate.net

Intermediate for the Synthesis of Diverse Polysubstituted Indoles

The reactivity of the bromine atoms in this compound allows for the introduction of various substituents onto the indole core, leading to a diverse range of polysubstituted indoles. This is often achieved through palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org The ability to selectively functionalize the C-2 and C-6 positions is a powerful tool for creating libraries of compounds with varied electronic and steric properties. For instance, 3-substituted indoles can be selectively brominated at the 2-position using N-bromosuccinimide (NBS). nih.gov This regioselectivity is crucial for the controlled synthesis of polysubstituted indoles. Furthermore, methods for the trifunctionalization of indoles have been developed, introducing two bromo groups and a sulfoximidoyl group in a single step, highlighting the potential for creating highly functionalized indole derivatives. mdpi.com

Role in the Development of Advanced Organic Materials

The indole nucleus is a component of many organic materials, and the introduction of bromine atoms offers a pathway to further modify and tune the properties of these materials.

Potential for Organic Semiconductors and Optoelectronic Applications

Indole derivatives are being explored for their potential in organic electronics due to their inherent electronic properties. The ability to introduce substituents through the bromine atoms on compounds like this compound allows for the fine-tuning of their electronic band gaps and charge transport characteristics. ossila.comresearchgate.net For example, eumelanin-inspired small molecules and polymers synthesized from a dibrominated indole core have demonstrated potential as organic semiconductors. rsc.org The functionalization of such dibromo-indoles with alkynyl substituents via Sonogashira cross-coupling can extend the conjugation of the system, leading to red-shifted absorption and emission spectra, which are desirable properties for optoelectronic applications. rsc.orgchim.it The development of indole-based materials is a growing area of research for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.comacs.org

Integration into Novel Macrocyclic and Bis-Indole Systems

Bis-indole alkaloids, which consist of two indole units often linked by a heterocyclic core, represent a significant class of natural products with interesting biological activities. chim.it The synthesis of these complex structures can be facilitated by using functionalized indole building blocks. The reactivity of dibrominated indoles makes them suitable precursors for constructing bis-indole systems through various coupling strategies. nih.govchim.it Furthermore, these building blocks can be incorporated into larger macrocyclic structures. The synthesis of such macrocycles often relies on key bond-forming reactions like palladium-catalyzed cross-coupling reactions to close the ring. acs.org The ability to create these complex architectures opens up possibilities for developing new materials with unique host-guest properties and applications in supramolecular chemistry.

Contribution to the Synthesis of Pharmaceutically Relevant Molecules

Synthesis of Indole Alkaloid Analogs

While the indole core is fundamental to a vast array of natural and synthetic alkaloids, there is limited specific information detailing the use of This compound as a starting material for the synthesis of indole alkaloid analogs. The synthesis of complex alkaloids often involves strategic C-H activation or cross-coupling reactions, where the bromine atoms serve as handles for introducing further complexity. For instance, other isomers like 2,3-dibromo-1-methyl-1H-indole have been utilized in Suzuki-Miyaura cross-coupling reactions to produce arylated indoles, which are precursors to various bioactive structures. researchgate.net Similarly, naturally occurring polybrominated bi-indoles, a class of marine alkaloids, have been synthesized using precursors like 5-bromoindole (B119039) and 6-bromoindole (B116670). nih.gov

Precursors for Drug Discovery Lead Compounds

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netrsc.orgopenmedicinalchemistryjournal.com Halogenated indoles are particularly valuable as precursors for creating libraries of compounds for drug discovery, as the halogen atoms can be readily substituted to generate diverse analogs.

Although This compound itself is not extensively cited as a direct precursor in major drug discovery campaigns, related structures are of significant interest. For example, 5,6-dibromoindole derivatives are key intermediates in the synthesis of marine alkaloids like the meridianins, which have been investigated for their potential as kinase inhibitors. nih.gov A study on the trifunctionalization of indoles resulted in a mixture containing a derivative, 2,6-dibromo-3-(dibutylsulfoximidoyl)-1-methyl-1H-indole , highlighting synthetic methodologies that can generate complex, multi-substituted indoles potentially useful in medicinal chemistry. mdpi.com However, the direct application of This compound as a foundational lead compound precursor remains an area with sparse documentation.

Future Research Directions for 2,6 Dibromo 3 Methyl 1h Indole

Development of More Efficient and Sustainable Synthetic Routes

The advancement of research into 2,6-dibromo-3-methyl-1H-indole is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. Current approaches to synthesizing brominated indoles often rely on multi-step procedures or harsh brominating agents. For instance, the bromination of 3-methylindole (B30407) with N-bromosuccinimide (NBS) in solvents like carbon tetrachloride can selectively yield 2-bromo-3-methylindole. nih.gov However, achieving the desired 2,6-dibromo substitution pattern with high regioselectivity and yield in a single, sustainable step remains a challenge.

Future research should focus on developing novel synthetic strategies that are both atom-economical and utilize greener reaction conditions. This could involve:

Direct C-H Bromination: Investigating catalytic systems, potentially involving transition metals or photoredox catalysis, for the direct and regioselective C-H bromination of 3-methylindole at the 2 and 6 positions.

Flow Chemistry: Exploring the use of continuous flow reactors to improve reaction control, safety, and scalability of bromination reactions, potentially leading to higher yields and purities.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The two bromine atoms on the this compound scaffold are prime handles for a variety of chemical transformations, opening doors to a vast chemical space of novel derivatives. Future research should systematically explore the reactivity of these bromine atoms, particularly in the context of modern cross-coupling reactions.

Key areas for investigation include:

Selective Cross-Coupling Reactions: Developing conditions for the selective functionalization of either the C2 or C6 bromine atom. This differential reactivity would be invaluable for the stepwise and controlled synthesis of complex molecules. Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are all promising avenues for creating new C-C and C-N bonds. Studies on the Suzuki-Miyaura cross-coupling of 2,3-dibromo-1-methyl-1H-indole have already demonstrated the feasibility of such transformations on related scaffolds. researchgate.net

Metal-Halogen Exchange: Investigating the use of organolithium or Grignard reagents to perform metal-halogen exchange, creating nucleophilic indole (B1671886) species that can react with a wide range of electrophiles.

Novel Cyclization Reactions: Utilizing the bromine atoms as anchor points for intramolecular cyclization reactions to construct fused heterocyclic systems, which are often found in biologically active natural products.

Advanced Structural and Mechanistic Studies

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and biological interactions. High-resolution structural analysis and computational modeling will be crucial in this endeavor.

Future research should include:

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data to precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state. This can provide insights into packing motifs and non-covalent interactions like hydrogen bonding and halogen bonding. iucr.org

Hirshfeld Surface Analysis: Employing Hirshfeld surface analysis to visualize and quantify intermolecular interactions, which can help in understanding the crystal packing and predicting the physicochemical properties of the compound. iucr.org

Computational Modeling: Using density functional theory (DFT) and other computational methods to calculate the molecule's electronic structure, molecular orbitals, and electrostatic potential. These studies can help in rationalizing its reactivity and predicting sites for electrophilic and nucleophilic attack.

Deeper Elucidation of Biological Mechanisms and Target Validation

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, present in numerous natural products and pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org The unique substitution pattern of this compound suggests it could possess interesting and potentially novel biological activities.

Future research in this area should focus on:

Broad Biological Screening: Subjecting the compound to a wide range of biological assays to identify potential therapeutic areas. This could include screening against various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways.

Mechanism of Action Studies: Once a promising biological activity is identified, in-depth studies will be necessary to elucidate the underlying mechanism of action. This could involve identifying the molecular target(s) through techniques such as affinity chromatography, proteomics, and genetic approaches.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the functional groups at the 2 and 6 positions and evaluating their biological activity to establish clear structure-activity relationships. This will be instrumental in optimizing the lead compound for improved potency and selectivity.

Design and Synthesis of New Derivatives with Enhanced Properties

Building upon the exploration of novel reactivity, a key future direction will be the rational design and synthesis of new derivatives of this compound with tailored and enhanced properties.

This will involve:

Bioisosteric Replacement: Replacing the bromine atoms with other functional groups (e.g., trifluoromethyl, cyano, or other heterocyclic rings) to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Hybrid Molecule Design: Conjugating the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting therapeutic effects.

Synthesis of Complex Natural Product Analogs: Using this compound as a versatile building block for the synthesis of analogs of complex, biologically active natural products containing the indole core.

A recent example of derivatization is the synthesis of various 2-sulfoximidoyl-3,6-dibromo indoles, which demonstrates the potential to introduce diverse functional groups onto the dibromoindole scaffold. mdpi.comnih.gov

Expansion into Materials Science and Other Interdisciplinary Applications

The potential applications of this compound and its derivatives are not limited to the life sciences. The unique electronic properties of the indole ring, combined with the presence of heavy bromine atoms, make it an interesting candidate for applications in materials science.

Future research could explore:

Organic Electronics: Investigating the use of derivatives of this compound as building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through cross-coupling reactions makes this a particularly promising avenue. The use of a methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate as a building block for organic semiconductors has been explored, suggesting the potential of related dibromoindoles. chim.it

Chemosensors: Designing and synthesizing derivatives that can act as fluorescent or colorimetric sensors for the detection of specific ions or molecules. The indole scaffold is known to exhibit interesting photophysical properties that can be modulated by substitution.

Functional Polymers: Incorporating the this compound unit into polymer backbones to create new materials with unique thermal, electronic, or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dibromo-3-methyl-1H-indole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 3-methyl-1H-indole using brominating agents (e.g., NBS or Br₂ in controlled conditions). Key steps include optimizing solvent systems (e.g., DMF/PEG-400 mixtures for solubility ), stoichiometric control of bromine equivalents, and purification via column chromatography (70:30 EtOAc:hexane) to isolate the dibrominated product. CuI catalysis, as demonstrated in analogous indole triazole syntheses, may enhance regioselectivity . Yield improvements require careful monitoring via TLC (Rf ~0.22–0.30) and removal of residual solvents under vacuum at 90°C .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- H/C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.80–7.23 ppm, methyl groups at δ 2.1–2.5 ppm) .

- HRMS : Validate molecular weight (e.g., m/z ~275–385 [M+H] for brominated indoles) .

- TLC : Monitor Rf values under standardized solvent systems (e.g., 70:30 EtOAc:hexane) .

- Melting Point Analysis : Compare with literature values to detect impurities .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation and bromine loss. Avoid prolonged exposure to moisture, as brominated indoles may hydrolyze . Regularly validate stability via NMR and mass spectrometry.

Advanced Research Questions

Q. How can regioselectivity challenges in dibromination of 3-methyl-1H-indole be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., acetyl at C-1) to favor bromination at C-2 and C-6 . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via single-crystal X-ray diffraction (using SHELXL ) confirms substitution patterns. For example, marine alkaloid syntheses achieved 4,6-dibromo selectivity using similar strategies .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Solutions include:

- Variable Temperature NMR : Identify conformational changes.

- COSY/NOESY : Assign coupling interactions and spatial proximity .

- Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

- Example : In 3-substituted indoles, unexpected splitting in H NMR was attributed to hindered rotation of substituents, resolved via VT-NMR .

Q. How can computational methods guide the design of this compound derivatives for biological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.